molecular formula C11H8Cl2N2 B1467005 4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine CAS No. 1354748-50-7

4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine

Cat. No. B1467005
CAS RN: 1354748-50-7
M. Wt: 239.1 g/mol
InChI Key: HTBZVTGEZZUYJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for “4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine” is not available, there are related studies on the synthesis of similar compounds. For instance, a study reports the synthesis of 4-chloro-6 (phenylamino)-1,3,5-triazin-2-yl)amino-4- (2,4-dichlorophenyl)thiazol-5-yl-diazenyl)phenyl by the condensation of cyanuric chloride with aniline . Another study reports the synthesis of some aryloxypyrimidine derivatives by the reaction of 4-chloro-6-(4-chlorophenyl)pyrimidine and phenols .

Scientific Research Applications

Anti-Inflammatory Activity

4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine has been investigated for its potential anti-inflammatory properties. The compound has been synthesized and characterized, with studies conducted on its molecular docking to assess its effectiveness in treating inflammation. This research is significant as it contributes to the development of new anti-inflammatory drugs that may offer improved analgesic activity with fewer adverse effects .

Drug Design and Synthesis

This compound serves as a key intermediate in the synthesis of various pyrimidine derivatives. These derivatives are integral to the design of drugs with a wide range of therapeutic activities. The versatility of 4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine in drug synthesis makes it a valuable asset in pharmaceutical research and development .

Molecular Docking Studies

Molecular docking studies of 4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine derivatives can provide insights into their interaction with biological targets. This is crucial for understanding the mechanism of action of potential drugs and for optimizing their efficacy and safety profiles .

Safety and Handling in Research

The compound is subject to specific handling and safety protocols in research environments. Its use is restricted to research and development under the supervision of qualified individuals. Understanding its safety profile is essential for researchers working with this chemical to ensure proper precautions are taken .

Biological Activity Profiling

Pyrimidine compounds, including 4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine, are associated with a broad spectrum of biological activities. They are studied for their antimicrobial, analgesic, antiviral, anti-HIV, antitubercular, antitumor, antineoplastic, antimalarial, diuretic, and cardiovascular properties. This makes them a subject of interest in various fields of medical research .

Therapeutic Compound Development

Research on 4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine is also directed towards the development of therapeutic compounds. Its structural moiety is promising for the creation of new medications that could potentially treat a variety of diseases and conditions .

properties

IUPAC Name

4-chloro-6-(4-chlorophenyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2/c1-7-14-10(6-11(13)15-7)8-2-4-9(12)5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBZVTGEZZUYJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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